molecular formula C16H22N4O3 B5661650 (3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol

(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol

Cat. No.: B5661650
M. Wt: 318.37 g/mol
InChI Key: GYKKAOKLWNPOIX-GJZGRUSLSA-N
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Description

(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol is a complex organic compound featuring a benzoxadiazole moiety linked to a diazepane ring, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol typically involves multiple steps, starting with the preparation of the benzoxadiazole moiety. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The diazepane ring is then introduced via nucleophilic substitution reactions, followed by the formation of the oxolane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Advanced purification methods, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol is studied for its potential as a fluorescent probe due to the presence of the benzoxadiazole moiety, which exhibits strong fluorescence properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties.

    Steviol glycosides: Natural sweeteners with a similar structural complexity.

Uniqueness

(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol is unique due to its combination of a benzoxadiazole moiety with a diazepane and oxolane ring. This structural arrangement imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

(3R,4S)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-15-11-22-10-14(15)20-6-2-5-19(7-8-20)9-12-3-1-4-13-16(12)18-23-17-13/h1,3-4,14-15,21H,2,5-11H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKKAOKLWNPOIX-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2COCC2O)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)[C@H]2COC[C@@H]2O)CC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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